Home > Products > Screening Compounds P99524 > KRAS inhibitor-13
KRAS inhibitor-13 -

KRAS inhibitor-13

Catalog Number: EVT-12550474
CAS Number:
Molecular Formula: C25H19ClFN3O2S
Molecular Weight: 480.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

KRAS inhibitor-13 is a novel compound designed to target specific mutations in the KRAS protein, particularly those associated with various cancers. KRAS, a member of the RAS family of proteins, plays a crucial role in cell signaling pathways that control cell growth and division. Mutations in the KRAS gene, especially at codons 12, 13, and 61, lead to persistent activation of the protein, contributing to oncogenesis. The development of inhibitors like KRAS inhibitor-13 aims to disrupt this aberrant signaling.

Source and Classification

KRAS inhibitor-13 is classified as a small molecule inhibitor. It is part of a broader category of compounds that target mutated forms of KRAS, such as KRAS G12C and G13C. These inhibitors are designed based on structure-activity relationship studies and molecular docking analyses to enhance their binding affinity and specificity for mutant KRAS proteins .

Synthesis Analysis

Methods and Technical Details

The synthesis of KRAS inhibitor-13 involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available purine or pyrimidine derivatives.
  2. Alkylation: For example, a compound like 2-methyl-6-chloropurine can be alkylated using benzyl bromide in the presence of potassium carbonate to yield intermediates such as 9-benzyl-6-chloro-9H-purin-2-amine.
  3. Nucleophilic Substitution: This intermediate undergoes nucleophilic substitution reactions to introduce functional groups essential for binding to the KRAS protein.
  4. Deprotection: Final compounds are obtained by deprotecting specific groups (e.g., N-Boc) using hydrochloric acid .

The entire synthesis process is optimized for yield and purity, often employing techniques like high-performance liquid chromatography for purification.

Molecular Structure Analysis

Structure and Data

KRAS inhibitor-13 features a complex molecular structure designed to fit into the active site of mutated KRAS proteins. The structural analysis reveals:

  • Core Structure: Typically based on purine or pyrimidine scaffolds.
  • Functional Groups: Specific substituents that enhance binding affinity through interactions with key amino acids in the KRAS active site.
  • Molecular Weight: Generally falls within the range suitable for drug-like properties (e.g., 300-500 Da).

Molecular modeling studies indicate that these compounds can effectively occupy the nucleotide-binding pocket of KRAS, disrupting its interaction with guanosine triphosphate .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of KRAS inhibitor-13 includes:

  1. Covalent Binding: The compound can form covalent bonds with specific cysteine residues in mutant KRAS proteins, which is crucial for its mechanism of action.
  2. Competitive Inhibition: It competes with guanosine diphosphate and guanosine triphosphate for binding sites on the KRAS protein, thereby inhibiting its activity .
  3. Hydrolysis Resistance: Modifications are made to ensure that once bound, the inhibitor remains attached despite cellular conditions that typically promote hydrolysis.

These reactions are essential for achieving effective inhibition of oncogenic signaling pathways activated by mutated KRAS.

Mechanism of Action

Process and Data

KRAS inhibitor-13 operates through a multi-faceted mechanism:

  1. Binding to Mutant KRAS: The compound preferentially binds to the active site of mutant forms of KRAS (e.g., G12C or G13C), where it can form stable covalent bonds.
  2. Disruption of GTPase Activity: By occupying this site, the inhibitor prevents guanosine triphosphate from binding, thereby inhibiting the intrinsic GTPase activity necessary for signal transduction.
  3. Impact on Downstream Signaling: This blockade results in reduced activation of downstream pathways involved in cell proliferation and survival.

Data from biochemical assays demonstrate significant reductions in cellular signaling when cells expressing mutant KRAS are treated with this inhibitor .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

KRAS inhibitor-13 exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in organic solvents; water solubility may vary based on functional groups present.
  • Stability: Designed to be stable under physiological conditions but reactive enough to engage covalently with target cysteine residues.
  • Melting Point and Boiling Point: Specific data vary by compound variant but typically fall within standard ranges for small molecules.

Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry confirm these properties .

Applications

Scientific Uses

KRAS inhibitor-13 has significant potential applications in cancer research and therapy:

The continued exploration of this compound could lead to breakthroughs in treating resistant forms of cancer associated with KRAS mutations.

Properties

Product Name

KRAS inhibitor-13

IUPAC Name

1-[(1S,5S)-6-[5-chloro-7-fluoro-6-(3-hydroxynaphthalen-1-yl)-2,1-benzothiazol-3-yl]-2,6-diazabicyclo[3.2.0]heptan-2-yl]prop-2-en-1-one

Molecular Formula

C25H19ClFN3O2S

Molecular Weight

480.0 g/mol

InChI

InChI=1S/C25H19ClFN3O2S/c1-2-21(32)29-8-7-19-20(29)12-30(19)25-17-11-18(26)22(23(27)24(17)28-33-25)16-10-14(31)9-13-5-3-4-6-15(13)16/h2-6,9-11,19-20,31H,1,7-8,12H2/t19-,20-/m0/s1

InChI Key

URKYROWBWZUPML-PMACEKPBSA-N

Canonical SMILES

C=CC(=O)N1CCC2C1CN2C3=C4C=C(C(=C(C4=NS3)F)C5=CC(=CC6=CC=CC=C65)O)Cl

Isomeric SMILES

C=CC(=O)N1CC[C@H]2[C@@H]1CN2C3=C4C=C(C(=C(C4=NS3)F)C5=CC(=CC6=CC=CC=C65)O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.